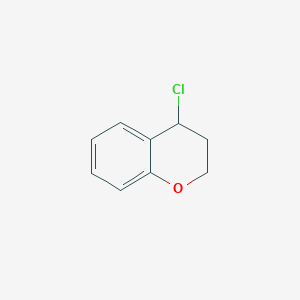
4-Chlorochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorochroman is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Chiral Compounds
One of the prominent applications of 4-Chlorochroman is its use as a starting material for synthesizing enantiomerically pure compounds. A notable study demonstrated the synthesis of (S)-6-chlorochroman-4-ol using whole-cell biotransformation with Lactobacillus paracasei. This method achieved high enantiomeric excess (>99%) and represents an environmentally friendly approach to producing valuable chiral intermediates for pharmaceuticals .
Table 1: Comparison of Synthesis Methods for (S)-6-Chlorochroman-4-ol
| Method | Enantiomeric Excess (%) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Whole-cell biotransformation | >99 | High | Low |
| Metal-catalyzed hydrogenation | Variable | Moderate | High |
| Lipase enzyme catalysis | 80.4 | 50 | Moderate |
Pharmaceutical Applications
This compound derivatives have been identified as potential candidates in drug development. For instance, the chroman structure is present in several pharmaceutical agents such as troglitazone (an antidiabetic), ormeloxifene (a selective estrogen receptor modulator), and nebivolol (used for treating heart failure) . The structural similarities suggest that modifications to the chlorochroman framework could lead to new therapeutic agents with improved efficacy or reduced side effects.
Biocatalytic Processes
The use of biocatalysts for the asymmetric reduction of chroman derivatives presents an innovative avenue for green chemistry. The study involving Lactobacillus paracasei highlights how biocatalytic methods can produce chiral alcohols without the need for costly cofactors, making it a cost-effective solution for industrial applications .
Case Study: Biocatalysis with Lactobacillus paracasei
- Objective: To synthesize (S)-6-chlorochroman-4-ol.
- Methodology: Optimization of reaction conditions including pH, temperature, and agitation speed.
- Results: Achieved high enantiomeric excess with minimal environmental impact.
Natural Product Synthesis
The chroman scaffold is prevalent in various natural products, many of which exhibit biological activities such as anti-inflammatory and antioxidant properties. The ability to synthesize derivatives of this compound can facilitate the discovery of new natural product analogs that may have enhanced biological activity or novel therapeutic properties.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-chloro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
Clé InChI |
NUISHYVQGHCDEH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















